molecular formula C28H56 B108445 1-Octacosene CAS No. 18835-34-2

1-Octacosene

Cat. No.: B108445
CAS No.: 18835-34-2
M. Wt: 392.7 g/mol
InChI Key: QEXZDYLACYKGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octacosene (C₂₈H₅₆) is a long-chain linear alkene characterized by a 28-carbon backbone with a single double bond at the C1 position. It is classified as a hydrocarbon and is structurally related to plant-derived alkanes and alkenes. It occurs naturally in essential oils and plant volatiles, albeit in trace to moderate concentrations, as observed in species like Arctostaphylos uva-ursi and Bupleurum praealtum .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octacosene can be synthesized through several methods, including:

    Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.

    Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols using strong acids like sulfuric acid to yield the corresponding alkene.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves heating the alkane in the presence of a catalyst, such as platinum or palladium, to remove hydrogen atoms and form the double bond .

Chemical Reactions Analysis

Types of Reactions: 1-Octacosene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form long-chain carboxylic acids or alcohols using oxidizing agents like potassium permanganate or ozone.

    Hydrogenation: The double bond in this compound can be hydrogenated to form octacosane, a saturated hydrocarbon, using hydrogen gas and a metal catalyst such as palladium on carbon.

    Halogenation: It reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Hydrogenation: Hydrogen gas with palladium on carbon as a catalyst.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Long-chain carboxylic acids or alcohols.

    Hydrogenation: Octacosane.

    Halogenation: Dihalogenated alkanes

Scientific Research Applications

1-Octacosene has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.

    Biology: It serves as a model compound for studying the behavior of long-chain alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: It is used in the production of lubricants, waxes, and other industrial products

Mechanism of Action

The mechanism of action of 1-Octacosene primarily involves its interactions with other molecules through its double bond. The double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity makes it useful in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares 1-Octacosene with analogous hydrocarbons:

Compound Formula Molecular Weight (g/mol) Carbon Chain Length Double Bond Position Natural Sources
This compound C₂₈H₅₆ 392.44 28 C1 Ericaceae plants, Bupleurum
1-Hexacosene C₂₆H₅₂ 364.69 26 C1 Trace in plant essential oils
1-Octadecene C₁₈H₃₆ 252.48 18 C1 Synthetic/industrial use
Heptacosane C₂₇H₅₆ 380.73 27 None (alkane) Dominant in Conocarpus oils

Key Observations :

  • Chain Length : this compound’s longer carbon chain (C28) confers higher molecular weight and hydrophobicity compared to shorter alkenes like 1-Octadecene (C18).
  • Saturation : Unlike alkanes (e.g., Heptacosane), the double bond in this compound increases reactivity, making it susceptible to oxidation and polymerization.

Physical and Thermodynamic Properties

Property This compound 1-Hexacosene 1-Octadecene Heptacosane (C₂₇H₅₆)
Melting Point (°C) 132.85 (est.) ~90 (est.) -17.8 59.5
Boiling Point (°C) 426.38 (est.) ~400 (est.) 315 422
Vapor Pressure (kPa) 1.1 × 10⁻⁶ Lower than C₂₈ 0.0013 Negligible
ΔH (kJ/mol) in Cracking* -508.92 N/A N/A N/A

Notes:

  • This compound’s high melting point (132.85°C) reflects strong van der Waals interactions due to its extended chain, contrasting sharply with the liquid state of 1-Octadecene at room temperature.
  • Thermodynamic data from catalytic cracking studies show this compound has a reaction enthalpy (ΔH) of -508.92 kJ/mol, indicating significant energy release during decomposition .

Biological Activity

1-Octacosene, a long-chain alkene with the chemical formula C28H56C_{28}H_{56}, is recognized not only for its structural characteristics but also for its biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential applications and effects.

This compound is classified as a straight-chain hydrocarbon with one double bond. Its molecular structure contributes to its unique physical and chemical properties, making it a subject of interest in various biological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antimicrobial properties, potential health benefits, and applications in nanotechnology.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study involving the medicinal plant Psychotria reevesii, this compound was isolated and tested for its antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The findings demonstrated that the compound contributed to the overall antibacterial activity of the plant extracts, although specific inhibition levels were not detailed for all tested strains .

Health Implications

This compound has been studied for its potential health benefits. It serves as a model compound for understanding how long-chain alkenes behave in biological systems. Its role in influencing lipid metabolism and cell signaling pathways is an area of ongoing research. For instance, compounds similar to this compound have been shown to affect cholesterol levels and may play a role in cardiovascular health .

Intraocular Tolerance Study

A pilot study examined the intraocular tolerance of this compound when used as a solvent in ocular applications. Sixteen albino rabbits were administered this compound following vitreous compression induced by perfluoropropane gas. Histological analysis revealed no cytotoxic effects on retinal architecture, although an inflammatory response was noted within the vitreous body. This indicates that while this compound is generally well-tolerated in ocular environments, it may provoke some inflammatory responses .

Nanomaterial Synthesis

In nanotechnology, this compound has been utilized as a solvent in the synthesis of silicon nanorods. The compound enhances photoluminescence properties and stabilizes the nanorods by passivating their surfaces against oxidation. This application demonstrates its significance in developing advanced materials for biomedical imaging and electronic devices .

Data Tables

Table 1: Biological Activities of this compound

Biological Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus, Pseudomonas aeruginosa
Intraocular toleranceNo retinal cytotoxicity; mild inflammation
Nanomaterial synthesisEnhances photoluminescence; stabilizes silicon nanorods

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing 1-octacosene in natural samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques for identification. GC-MS is ideal for separating and quantifying hydrocarbons like this compound in complex matrices (e.g., insect cuticles or plant waxes), while NMR confirms structural integrity. For example, Silva et al. (2016) quantified this compound in Protopolybia exigua nests using GC-MS, reporting concentrations of 2.87%–11.02% across developmental stages . Ensure calibration with certified standards and validate purity (>95%) via repeat analyses to minimize contamination risks .

Q. How can researchers synthesize this compound with high reproducibility in laboratory settings?

  • Methodological Answer : Catalytic hydrogenation of 1-octacosyne or Wittig reactions using long-chain aldehydes and phosphonium ylides are common synthetic routes. Key steps include:

  • Purification : Use column chromatography with non-polar solvents (e.g., hexane) to isolate this compound from byproducts.
  • Characterization : Validate via melting point analysis (literature range: 68°C–70°C) and FTIR for C=C bond confirmation (stretching at ~1640 cm⁻¹).
  • Documentation : Follow Beilstein Journal guidelines: report synthesis protocols in detail, including catalyst concentrations and reaction times, to ensure reproducibility .

Q. What biological roles does this compound play in ecological systems?

  • Methodological Answer : this compound is implicated in insect communication and waterproofing. For instance, its higher concentration in Protopolybia exigua worker venom (3.89%) compared to nest substrate (2.87%) suggests a role in chemical signaling . To study ecological functions:

  • Field experiments : Compare this compound profiles across species/habitats using GC-MS.
  • Behavioral assays : Test responses (e.g., aggression, mating) to synthetic this compound in controlled environments.
  • Statistical rigor : Apply multivariate analysis to distinguish environmental vs. biological variability .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in heterogeneous biological matrices, and how can they be mitigated?

  • Methodological Answer : Challenges include co-elution with structurally similar alkanes (e.g., octacosane) and matrix interference. Solutions:

  • Chromatographic optimization : Use polar capillary columns (e.g., DB-WAX) to enhance separation.
  • Isotope dilution : Spike samples with deuterated this compound as an internal standard.
  • Data validation : Cross-check with high-resolution LC-MS/MS for ambiguous peaks .

Q. How can researchers design experiments to investigate this compound’s interactions with microbial communities?

  • Methodological Answer :

  • In vitro assays : Cultivate microbial consortia in media supplemented with this compound (0.1%–1% w/v) and monitor degradation via GC-MS.
  • Metagenomic analysis : Use 16S rRNA sequencing to identify taxa associated with this compound metabolism.
  • Controls : Include abiotic degradation controls (e.g., UV exposure) to distinguish biotic/abiotic pathways.
  • Ethical considerations : Adhere to FINER criteria—ensure feasibility and environmental relevance .

Q. How should contradictions in reported bioactivity data for this compound be addressed?

  • Methodological Answer : Discrepancies often stem from variability in experimental conditions (e.g., purity, dosage). Strategies:

  • Systematic reviews : Apply PRISMA guidelines to aggregate and critique existing studies, highlighting methodological inconsistencies (e.g., solvent choices affecting solubility) .
  • Replication studies : Reproduce key experiments under standardized conditions (pH, temperature) to isolate variables.
  • Meta-analysis : Use random-effects models to quantify heterogeneity across studies .

Properties

IUPAC Name

octacos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-28H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXZDYLACYKGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066426
Record name 1-Octacosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18835-34-2, 38888-69-6
Record name 1-Octacosene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18835-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octacosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octacos-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTACOSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYD9Q3XP60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.